(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL
Description
(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is a chiral amino alcohol featuring a thiazole heterocycle and a primary alcohol moiety.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H10N2OS/c7-5(1-3-9)6-8-2-4-10-6/h2,4-5,9H,1,3,7H2/t5-/m0/s1 |
InChI Key |
MLEQXZUBJLXZKM-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CSC(=N1)[C@H](CCO)N |
Canonical SMILES |
C1=CSC(=N1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole ring is a key structural feature and is commonly synthesized via the Hantzsch thiazole synthesis , a classical method involving the condensation of α-haloketones with thioamides. This reaction efficiently constructs the 1,3-thiazole heterocycle under mild conditions, providing a robust platform for further functionalization.
- Typical reaction conditions include refluxing α-haloketones with thioamides in polar solvents such as ethanol or acetic acid.
- The reaction proceeds through nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.
Introduction of the Amino Group
The amino group at the 3-position can be introduced by several methods:
- Reductive amination: Starting from a corresponding aldehyde or ketone intermediate, reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation yields the amino-substituted product.
- Nucleophilic substitution: Using halogenated precursors, nucleophilic substitution with ammonia or amines can install the amino group.
Introduction of the Hydroxyl Group
The primary alcohol moiety at the 1-position is typically introduced via:
- Reduction of esters or aldehydes: Using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl precursors to the corresponding alcohol.
- Hydrolysis of epoxides or esters: Epoxide ring-opening with nucleophiles or ester hydrolysis under acidic or basic conditions can yield the alcohol.
Stereochemical Control
The (3S) stereochemistry is critical for biological activity and is controlled by:
- Using chiral starting materials or chiral catalysts during the synthesis.
- Employing enzymatic resolution or asymmetric synthesis techniques to obtain the enantiomerically pure product.
Industrial and Laboratory Scale Preparation
Laboratory Synthesis Example
A common laboratory synthesis involves:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Hantzsch thiazole synthesis | α-haloketone + thioamide, reflux in ethanol | Formation of 1,3-thiazole ring |
| 2. Reductive amination | Aldehyde intermediate + NH3 + NaBH3CN, room temperature | Introduction of amino group |
| 3. Reduction | Ester or aldehyde + LiAlH4 in THF, 0°C to room temp | Formation of primary alcohol |
| 4. Purification | Chromatography or crystallization | Enantiomerically pure this compound |
Industrial Scale Considerations
- Use of continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.
- Optimization of solvent systems and reaction times to reduce impurities.
- Advanced purification techniques such as preparative HPLC or crystallization to ensure high enantiomeric excess.
Reaction Conditions and Reagents Summary
| Reaction Step | Typical Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Thiazole formation | α-haloketone, thioamide | Ethanol, acetic acid | 80–100°C | Mild acidic or neutral conditions |
| Amino group introduction | Ammonia or amines, NaBH3CN | Methanol, ethanol | Room temperature | Reductive amination preferred |
| Hydroxyl group formation | LiAlH4, NaBH4 | THF, ethanol | 0–25°C | Careful control to avoid over-reduction |
| Purification | Chromatography solvents (e.g., ethyl acetate, hexane) | N/A | Ambient | Enantiomeric purity critical |
Research Findings and Analytical Data
- The compound’s molecular formula is C6H10N2OS with a molecular weight of 158.22 g/mol.
- Spectroscopic analysis (NMR, IR, MS) confirms the formation of the thiazole ring and the presence of amino and hydroxyl groups.
- Chiral HPLC or optical rotation measurements confirm the (3S) stereochemistry.
- Reaction yields for the overall synthesis typically range from 60% to 85%, depending on the optimization of each step.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Hantzsch thiazole synthesis | Condensation of α-haloketones with thioamides | Well-established, high yield | Requires handling of halogenated ketones |
| Reductive amination | Amino group introduction via reduction of imines | Mild conditions, stereocontrol possible | Requires careful control of reducing agent |
| Reduction of carbonyls | Conversion of esters/aldehydes to alcohols | Efficient, widely used reagents | Sensitive to moisture, over-reduction risk |
| Continuous flow synthesis | Industrial scale, optimized flow reactors | Scalability, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The following compounds are selected for comparison based on shared amino alcohol backbones and heterocyclic substituents:
Compound A : (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL
- Structure: Thiazole ring at position 3, (S)-configured amino group, primary alcohol.
Compound B : 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (Compound 21, )
- Structure: Benzimidazole core with benzyl and methoxyphenoxy substituents.
- Reported data : Molecular weight 403.45 g/mol, LCMS retention time (Rt) = 0.98 min, m/z = 404 [M+H]+ .
- Key differences: Bulky benzyl and methoxyphenoxy groups increase lipophilicity compared to Compound A. The benzimidazole ring may enhance π-π stacking interactions.
Compound C : 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (Compound 25, )
- Structure : Methyl-substituted benzimidazole with p-tolyloxy group.
- Reported data : Molecular weight 311.38 g/mol, LCMS Rt = 0.91 min, m/z = 312 [M+H]+ .
- Key differences : Smaller substituents (methyl and p-tolyloxy) reduce steric hindrance compared to Compound B. The p-tolyloxy group may improve membrane permeability.
Compound D : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
- Structure: Thiophene ring instead of thiazole; methylamino group replaces primary amine.
- Reported data : CAS# 116539-56-1; patent applications suggest utility in pharmaceutical intermediates (e.g., BASF WO2005/33094) .
- Key differences: Thiophene’s lower electronegativity compared to thiazole reduces hydrogen-bonding capacity. Methylamino group decreases basicity relative to Compound A.
Comparative Data Table
Mechanistic and Functional Insights
- Electron-rich heterocycles : Thiazole (Compound A) and benzimidazole (Compounds B, C) exhibit distinct electronic profiles. Thiazole’s nitrogen and sulfur atoms may enhance binding to metal ions or polar protein pockets, whereas benzimidazoles favor aromatic interactions .
- Steric and lipophilic effects : Compound B’s bulky substituents likely reduce solubility but improve target affinity in hydrophobic environments. Compound C’s smaller groups balance lipophilicity and bioavailability .
Notes on Methodology and Limitations
Patent relevance: Compound D’s inclusion underscores the industrial interest in amino alcohol derivatives, though mechanistic details remain proprietary .
Biological Activity
(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, also known as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features an amino group, a thiazole ring, and a propanol backbone. The thiazole moiety contributes significantly to its reactivity and biological properties. Its structural characteristics allow for various interactions with biological targets, making it a valuable compound in pharmaceutical research.
Synthesis Methods
The synthesis of this compound can be achieved through multiple methods, including:
- Condensation Reactions : Combining thiazole derivatives with amino alcohols.
- Microwave-Assisted Synthesis : Enhances efficiency and yield.
- Continuous Flow Chemistry : Industrial-scale production techniques.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Aspergillus fumigatus | 10 µg/mL |
| Trichophyton mentagrophytes | 8 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Enzyme Inhibition
The compound has been studied for its ability to modulate enzymatic activities. It interacts with specific enzymes involved in cellular pathways, potentially acting as an inhibitor or modulator. For example, it has shown promise in inhibiting enzymes related to pre-mRNA splicing and other critical biochemical processes.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target proteins due to the presence of hydroxyl and amino groups. The thiazole ring enhances binding affinity by interacting with hydrophobic pockets within proteins.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiazole derivatives including this compound, researchers found that it significantly reduced bacterial growth in vitro. The results indicated that compounds with amino substitutions exhibited enhanced activity compared to non-substituted analogs .
Case Study 2: Enzyme Interaction Studies
A series of interaction studies revealed that this compound binds effectively to specific enzyme targets, leading to inhibition of their activities. This was particularly evident in studies focusing on enzymes involved in metabolic pathways critical for pathogen survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
